molecular formula C20H12BrF3N2O4 B5226628 N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide

N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide

Cat. No. B5226628
M. Wt: 481.2 g/mol
InChI Key: WLCRPYBSZWXYQE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide involves inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division. This compound binds to the colchicine-binding site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis. It also has anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide in lab experiments is its cytotoxic effects on cancer cells. This makes it a potential candidate for cancer treatment. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide in scientific research. One of the directions is to study its potential use in combination with other chemotherapy agents for cancer treatment. Another direction is to study its potential use in the treatment of inflammatory diseases. Further research is also needed to improve its solubility in water and to study its pharmacokinetics and toxicity in vivo.
Conclusion:
In conclusion, N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide is a synthetic compound that has potential applications in various scientific fields, including cancer research and the treatment of inflammatory diseases. Its mechanism of action involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. While it has advantages for lab experiments, such as its cytotoxic effects on cancer cells, it also has limitations, such as its low solubility in water. Future research is needed to explore its potential use in combination with other chemotherapy agents and to improve its solubility and pharmacokinetics in vivo.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide involves a series of chemical reactions. The starting materials are 4-bromophenylamine, 4-nitro-2-(trifluoromethyl)phenol, and benzoyl chloride. The reaction involves the formation of an amide bond between the amine group of 4-bromophenylamine and the carboxylic acid group of benzoyl chloride. The resulting compound is then reacted with 4-nitro-2-(trifluoromethyl)phenol to form N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide.

Scientific Research Applications

N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide has been studied for its potential applications in various scientific fields. One of the major applications is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrF3N2O4/c21-13-4-6-14(7-5-13)25-19(27)12-2-1-3-16(10-12)30-18-9-8-15(26(28)29)11-17(18)20(22,23)24/h1-11H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCRPYBSZWXYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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